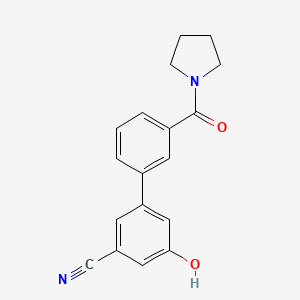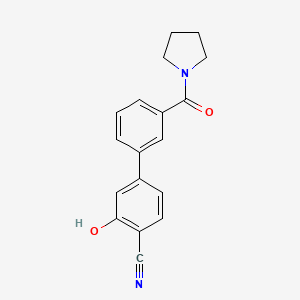
3-Cyano-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyano-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% (CPCP) is a chemical compound with a wide range of applications in scientific research. This compound is a valuable tool in laboratory experiments due to its stability, solubility, and low toxicity. CPCP is used in a variety of research applications, including biochemical and physiological studies, as well as in drug development and synthesis.
Mécanisme D'action
The mechanism of action of 3-Cyano-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% is not fully understood. However, it is believed that 3-Cyano-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% acts as a proton donor, which activates certain enzymes and proteins in the body. This activation leads to the production of various biochemical and physiological effects.
Biochemical and Physiological Effects
3-Cyano-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the activity of certain enzymes and proteins, which can lead to the production of various metabolites and hormones. In addition, 3-Cyano-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% has been shown to have anti-inflammatory and anti-oxidant effects, as well as to inhibit the production of certain pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
3-Cyano-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% has several advantages when used in laboratory experiments. It is a stable compound, with a long shelf life, and is relatively non-toxic. In addition, it is soluble in both organic and aqueous solutions, and has a low melting point. However, there are some limitations to using 3-Cyano-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% in laboratory experiments. It is not a very potent compound, and its effects can be difficult to measure accurately.
Orientations Futures
There are several potential future directions for research involving 3-Cyano-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95%. One potential direction is to further investigate its biochemical and physiological effects, and to develop new methods for measuring them. Another direction is to investigate the potential use of 3-Cyano-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% in drug synthesis and development. Additionally, further research could be done to investigate the potential therapeutic effects of 3-Cyano-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95%. Finally, further research could be done to investigate the potential use of 3-Cyano-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% in other fields, such as materials science and agriculture.
Méthodes De Synthèse
3-Cyano-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% can be synthesized using a variety of methods. One of the most common is a reaction between 4-cyano-3-hydroxy-2-methylpropionic acid and 3-pyrrolidinylcarbonylphenol. This reaction is carried out in aqueous solution at an elevated temperature and pressure. The reaction produces a white powder, which is then purified to produce 3-Cyano-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% with 95% purity.
Applications De Recherche Scientifique
3-Cyano-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% has a wide range of applications in scientific research. It is used in biochemical and physiological studies, as well as in drug development and synthesis. 3-Cyano-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% has been used in the synthesis of various pharmaceuticals, such as the anti-anxiety drug alprazolam. It has also been used in the synthesis of other compounds, such as the anti-inflammatory drug ibuprofen. In addition, 3-Cyano-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% has been used in the synthesis of various peptides and proteins, such as the anti-cancer drug doxorubicin.
Propriétés
IUPAC Name |
3-hydroxy-5-[3-(pyrrolidine-1-carbonyl)phenyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c19-12-13-8-16(11-17(21)9-13)14-4-3-5-15(10-14)18(22)20-6-1-2-7-20/h3-5,8-11,21H,1-2,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGSRWIJDHAUEKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC(=C2)C3=CC(=CC(=C3)C#N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30684993 |
Source


|
| Record name | 5-Hydroxy-3'-(pyrrolidine-1-carbonyl)[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30684993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-5-(3-pyrrolidinylcarbonylphenyl)phenol | |
CAS RN |
1261999-84-1 |
Source


|
| Record name | 5-Hydroxy-3'-(pyrrolidine-1-carbonyl)[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30684993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-Cyano-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6377151.png)
![2-Cyano-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6377158.png)





